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Ranalexin-1Cb

Cat. No.: B1576061
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Description

Overview of Antimicrobial Peptides (AMPs) in Innate Immunity

Antimicrobial peptides (AMPs) are a fundamental component of the innate immune system, providing a first line of defense against a wide array of pathogens for a vast range of organisms, from plants to animals. nih.govimrpress.com These naturally occurring molecules are typically short, cationic, and amphipathic, characteristics that are crucial for their primary mechanism of action. imrpress.comnih.gov Generally, AMPs exert their antimicrobial effects by interacting with and disrupting the integrity of microbial cell membranes, leading to cell death. imrpress.comontosight.ai This mode of action, which targets fundamental structures of microbial cells, is believed to reduce the likelihood of resistance development compared to conventional antibiotics. imrpress.comgoogle.com The diversity in structure and function of AMPs makes them a significant area of research for the development of new therapeutic agents, especially in an era of increasing antibiotic resistance. oup.complos.org

Discovery and Contextualization of Ranalexin-1Cb within Ranid Frog Skin Secretions

The skin of ranid frogs is a rich source of a diverse arsenal (B13267) of AMPs, which are synthesized in granular glands and secreted as a protective barrier against microbial invasion. imrpress.comnih.gov These peptides are grouped into families based on their structural similarities. nih.gov

The archetypal peptide of this family, Ranalexin (B141904), was first isolated from the skin of the North American bullfrog, Rana catesbeiana. nih.govvulcanchem.com Its discovery was a significant step in understanding the chemical defense mechanisms of amphibians. nih.gov Subsequent research has identified variants of Ranalexin, including this compound, in the skin secretions of other closely related North American frog species such as the green frog, Rana clamitans (now Lithobates clamitans). nih.govuniprot.orgresearchgate.net The presence of these peptides is not constant throughout the frog's life; the expression of Ranalexin mRNA is initiated during metamorphosis and persists into adulthood, suggesting a developmental regulation tied to the frog's transition to a terrestrial environment and new pathogen exposures. nih.govvulcanchem.com

This compound is classified within the Ranalexin family of antimicrobial peptides, which are primarily found in North American ranid frogs. nih.govnih.gov This family is distinct from other ranid AMP families like brevinins, esculentins, and temporins, some of which have a broader geographical distribution across Eurasian and North American species. nih.gov The specific distribution of peptide families like Ranalexin serves as a valuable tool for the taxonomic and phylogenetic classification of ranid frogs. nih.govnih.gov this compound, along with other members of its family, is characterized by a specific amino acid sequence and a conserved structural motif that is key to its biological activity. oup.comnih.gov

Properties

bioactivity

Antibacterial, Antifungal

sequence

FLGGLMKAFPAIICAVTKKC

Origin of Product

United States

Molecular Biology and Biosynthesis of Ranalexin 1cb

Gene Structure and Prepropeptide Encoding

The genetic blueprint for Ranalexin-1Cb is encoded within the frog's genome as a prepropeptide. This precursor protein is larger than the final active peptide and consists of three distinct domains: a signal peptide, a propeptide region, and the mature peptide sequence. researchgate.netnih.gov The gene encoding this prepropeptide is organized into exons and introns, with studies on related antimicrobial peptide genes in Rana catesbeiana indicating that genes for peptides like ranatuerins can have multiple exons. uvic.ca For instance, the genes for Ranatuerin-1 (B1576056) and Ranatuerin-3RC contain two exons and can be alternatively spliced. uvic.ca This complex gene structure allows for the potential generation of multiple peptide variants from a single gene.

The prepropeptide structure is a common feature for many secreted peptides, ensuring that the potent antimicrobial activity of the mature peptide is sequestered until it is needed, preventing potential harm to the host's own cells.

Biosynthetic Pathway and Post-Translational Processing

The journey from the initial transcript to the final, active this compound peptide involves a multi-step biosynthetic pathway characterized by significant post-translational modifications.

Characterization of Signal Peptides and Propeptide Maturation

The synthesis of this compound begins with the translation of its mRNA into a prepropeptide. researchgate.netnih.gov The N-terminal signal peptide directs the nascent polypeptide chain into the secretory pathway. nih.gov This signal sequence is then cleaved off, a critical step in the maturation process. researchgate.net Interestingly, the putative signal sequence of the ranalexin (B141904) prepropeptide shows striking similarity to the signal sequences of opioid peptide precursors found in the skin of South American frogs of the genus Phyllomedusa. researchgate.netnih.gov

Following the removal of the signal peptide, the resulting propeptide undergoes further processing. This propeptide region is often acidic in nature and is thought to play a role in the correct folding and processing of the mature peptide. researchgate.netnih.gov The final step in maturation involves the enzymatic cleavage of this propeptide region to release the active this compound peptide.

Formation of Intramolecular Disulfide Bonds and Cyclic Heptapeptide (B1575542) Ring

A defining structural feature of this compound is the presence of an intramolecular disulfide bond. researchgate.netnih.gov This bond forms between two cysteine residues within the peptide sequence, creating a cyclic heptapeptide ring. researchgate.netresearchgate.net This disulfide bridge is crucial for stabilizing the three-dimensional structure of the peptide, which is important for its biological activity. nih.gov The formation of this bond is a key post-translational modification that occurs within the secretory pathway, catalyzed by specific enzymes. nih.gov This cyclic structure is a common characteristic among many ranid frog antimicrobial peptides, including the ranatuerins. researchgate.netresearchgate.net

Transcriptional Regulation and Expression Patterns

The expression of the gene encoding this compound is tightly regulated, both developmentally and in response to environmental stimuli.

Messenger RNA Expression during Metamorphosis and Adulthood in Rana catesbeiana Skin

Studies using Northern blot analysis and in situ hybridization have revealed that the messenger RNA (mRNA) for ranalexin is first expressed in the skin of Rana catesbeiana during metamorphosis. researchgate.netvulcanchem.com This expression continues into adulthood. researchgate.netvulcanchem.com The onset of ranalexin expression coincides with the frog's transition from a fully aquatic tadpole to a terrestrial adult, a period of significant physiological and immunological change. uvic.ca This developmental regulation suggests that ranalexin plays a vital role in protecting the frog's skin from new microbial challenges encountered in the terrestrial environment. The expression of other antimicrobial peptides, such as preprotemporin in Rana ornativentris, also shows a marked increase during metamorphosis, correlating with thyroid hormone concentrations. researchgate.net

Differential Gene Expression across Anuran Tissues and Developmental Stages

The expression of antimicrobial peptides like this compound is not uniform across all tissues or throughout the entire life cycle of the frog. Gene expression is highly tissue-specific, with the skin being the primary site of production for these defensive peptides. researchgate.netnih.gov Furthermore, as observed with ranalexin in Rana catesbeiana, the expression levels can vary significantly between different developmental stages. researchgate.netuvic.ca For example, studies on other anurans have shown that the expression of major histocompatibility complex (MHC) genes, which are also crucial for immunity, is significantly higher in the skin of mid- and late-larval stages compared to early-larval stages. nih.gov This differential expression highlights the dynamic nature of the anuran immune system as it adapts to the changing needs of the developing organism.

Structural Characterization and Biophysical Principles Governing Biological Activity

Primary Amino Acid Sequence Analysis of Ranalexin-1Cb and its Naturally Occurring Variants

This compound is a 20-amino acid peptide. researchgate.netnih.gov Its primary structure is characterized by a high content of hydrophobic and cationic residues, a common feature among many antimicrobial peptides. nih.govconicet.gov.ar A defining characteristic of the ranalexin (B141904) family, including this compound, is the presence of a C-terminal heptapeptide (B1575542) ring formed by an intramolecular disulfide bond between two cysteine residues. nih.gov

The amino acid sequence of this compound, along with some of its naturally occurring variants, is detailed below. These variants, found in different frog species, exhibit slight modifications in their amino acid composition, which can influence their antimicrobial spectrum and potency. For instance, Ranalexin-1Ca, found in the green frog (Lithobates clamitans), differs from the originally identified ranalexin from the bullfrog. researchgate.netuniprot.org

PeptideSequenceOrganism
Ranalexin NH2-Phe-Leu-Gly-Gly-Leu-Ile-Lys-Ile-Val-Pro-Ala-Met-Ile-Cys-Ala-Val-Thr-Lys-Lys-Cys-COOHRana catesbeiana (Bullfrog) nih.gov
Ranalexin-1Ca FLGGLMKAFPALICAVTKKCLithobates clamitans (Green frog) researchgate.netuniprot.org
This compound FLGGLMKAFPAIICAVTKKCRana virgatipes (Carpenter frog) researchgate.net

This table presents the primary amino acid sequences of Ranalexin and its variants, Ranalexin-1Ca and this compound, along with the species from which they were isolated.

Secondary and Tertiary Structural Elucidation in Membrane-Mimetic Environments

The structure of this compound, like many antimicrobial peptides, is highly dependent on its environment. In aqueous solutions, it tends to be unstructured, but upon encountering a membrane-like environment, it adopts a more defined conformation, which is crucial for its biological function. nih.govresearchgate.net

Circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques used to study the secondary structure of peptides. CD studies have shown that in aqueous solutions, ranalexin peptides exhibit a random coil conformation. nih.govresearchgate.netcore.ac.uk However, in the presence of membrane-mimetic environments, such as trifluoroethanol (TFE) or lipid micelles, they undergo a conformational change to form an alpha-helical structure. nih.govnih.govnih.gov

Specifically, for ranalexin, this alpha-helix typically spans from residue 8 to residue 17. nih.gov NMR spectroscopy has provided more detailed, three-dimensional structural information, confirming the helical conformation and the spatial arrangement of the amino acid side chains. nih.govnih.gov This induced helicity is a common characteristic of many antimicrobial peptides and is essential for their interaction with and disruption of microbial membranes. researchgate.netnih.gov

The distribution of hydrophobic and hydrophilic (cationic) residues along the peptide sequence gives this compound its amphipathic character, which is a key determinant of its membrane-disrupting activity. nih.govconicet.gov.arnih.gov When folded into an alpha-helix, the peptide segregates its hydrophobic and hydrophilic residues onto opposite faces of the helix. This spatial arrangement allows the hydrophobic face to interact with the lipid core of the cell membrane, while the cationic face interacts with the negatively charged components of the microbial membrane surface. nih.govnih.gov

Alpha-Helical Conformation Analysis via Circular Dichroism and Nuclear Magnetic Resonance Spectroscopy

Interaction with Model Membrane Systems

To understand the molecular details of how this compound interacts with and disrupts cell membranes, researchers utilize simplified model membrane systems that mimic the properties of biological membranes.

Dodecylphosphocholine (B1670865) (DPC) micelles are frequently used as a membrane-mimetic environment in structural studies of peptides. nih.govmdpi.com NMR studies of ranalexin in the presence of DPC micelles have shown that the peptide binds to the micelles and adopts a stable alpha-helical conformation, similar to what is observed in TFE. nih.gov These studies have also provided insights into the orientation of the peptide relative to the micelle surface. The hydrophobic face of the ranalexin helix is embedded in the hydrophobic core of the micelle, while the hydrophilic, cationic residues remain exposed to the aqueous environment. nih.gov This orientation is consistent with the proposed mechanism of membrane disruption.

Supported lipid bilayers (SLBs) and lipid monolayers are other valuable model systems for studying peptide-membrane interactions. core.ac.uknih.govmdpi.comfrontiersin.orgopensciencepublications.com These planar membrane models allow for the investigation of peptide insertion, membrane permeabilization, and the influence of lipid composition on these processes. core.ac.uknih.govbiorxiv.org

Studies with lipid monolayers at the air-water interface have shown that antimicrobial peptides like ranalexins can penetrate the lipid film, causing an increase in surface pressure, which is indicative of membrane insertion. This penetration is often dependent on the initial packing density of the lipids and the lipid composition. uni-augsburg.de Investigations using SLBs can further elucidate the kinetics and mechanism of membrane permeabilization, such as the formation of pores or other membrane defects that lead to cell death. nih.govbiorxiv.org The interaction of cationic antimicrobial peptides with these model systems often demonstrates a preference for negatively charged lipids, which are more abundant in bacterial membranes compared to the zwitterionic lipids that dominate mammalian cell membranes. uni-augsburg.de

Mechanistic Insights into Ranalexin 1cb S Antimicrobial Actions

Membrane Disruption Models

The primary mode of action for Ranalexin-1Cb, like many cationic antimicrobial peptides, is the physical disruption of the microbial cell membrane's integrity. ontosight.ai This process is generally understood through several proposed models, with the evidence for Ranalexin (B141904) pointing strongly toward pore formation.

The prevailing hypothesis for Ranalexin's action is that it compromises the microbial membrane by forming pores or channels. ontosight.aiuwa.edu.aumdpi.com This mechanism is supported by the observation that its antimicrobial activity is preserved even when all its L-amino acids are replaced with D-amino acids, a characteristic of peptides that act on the lipid bilayer directly rather than through specific, chiral protein receptors. mdpi.com The process begins with the electrostatic attraction of the positively charged peptide to the anionic microbial membrane. oup.com Following this initial binding, it is suggested that several Ranalexin molecules associate with each other and insert into the membrane to form a water-filled pore. oup.com This structure then serves as an ion-conducting channel, which may be anion-selective, leading to a loss of osmotic balance, leakage of cellular contents, and ultimately, cell death. oup.com

Two common models for peptide-based pore formation are the "barrel-stave" and "toroidal pore" models. peerj.commdpi.com

Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane, arranging themselves like staves in a barrel to form a central pore. The hydrophobic surfaces of the peptides face the lipid core of the membrane, while their hydrophilic surfaces line the aqueous channel. chemistrycongresses.ch

Toroidal Pore (Wormhole) Model: This model proposes that the peptides, along with the lipid molecules of the membrane, curve inward to form a pore. The channel is thus lined by both the peptides and the head groups of the membrane's phospholipids (B1166683). peerj.comnih.gov

Structural studies have shown that Ranalexin is largely unstructured in aqueous solutions but adopts a distinct alpha-helical conformation upon interacting with membrane-mimicking environments like dodecylphosphocholine (B1670865) micelles. nih.gov This conformational change is a critical prerequisite for membrane insertion and subsequent pore formation.

An alternative mechanism of membrane disruption employed by some antimicrobial peptides is the "carpet model". mdpi.comresearchgate.net In this model, peptide molecules accumulate on the surface of the microbial membrane, orienting parallel to the lipid bilayer until they reach a critical threshold concentration. nih.govmdpi.com Once this "carpet" is formed, the peptides induce membrane collapse in a detergent-like manner, causing a wholesale disruption of the membrane structure and the formation of micelles. chemistrycongresses.chmdpi.com This process is less specific than pore formation and is driven by the amphipathic nature of the peptides at high concentrations. researchgate.net While the carpet model is a recognized mechanism for peptides such as cecropins and LL-37, the current body of evidence for Ranalexin more strongly supports a pore-forming mechanism. mdpi.comoup.comresearchgate.netasm.org

Pore Formation Mechanisms

Interaction with Negatively Charged Microbial Membrane Components

The selectivity of this compound for microbial cells over host cells is rooted in the fundamental differences in their membrane compositions. Microbial membranes are rich in anionic (negatively charged) components, creating a strong electrostatic attraction for the cationic (positively charged) Ranalexin peptide. plos.org This initial electrostatic interaction is a crucial first step in its mechanism. oup.com

The key drivers of this interaction are:

Cationic Nature: Ranalexin possesses a net positive charge due to its lysine (B10760008) residues, which are strongly attracted to the negatively charged phosphate (B84403) groups of phospholipids like phosphatidylglycerol and cardiolipin (B10847521) found in bacterial membranes. plos.org

Hydrophobicity: The peptide has a high content of hydrophobic (water-repelling) residues. plos.org After the initial electrostatic binding, these hydrophobic regions facilitate the peptide's insertion into the lipid bilayer core of the membrane. nih.gov Studies using membrane models show that the hydrophobic face of Ranalexin's helical structure lies on the surface of the micelle, indicating its deep engagement with the lipid environment. nih.gov

This combination of positive charge and hydrophobicity allows Ranalexin to effectively bind to and disrupt microbial membranes, while having a lower affinity for the generally neutral outer leaflet of mammalian cell membranes, which are also rich in cholesterol, a substance known to inhibit the activity of some antimicrobial peptides. plos.org

Potential Intracellular Targets beyond Membrane Permeabilization

While membrane disruption is the primary bactericidal mechanism, a growing body of evidence suggests that some antimicrobial peptides can translocate across the microbial membrane and act on intracellular targets. nih.govnih.gov This may represent a secondary or parallel mechanism of action.

For Ranalexin, several findings point toward potential intracellular activity:

Facilitated Entry: Ranalexin has been shown to increase the permeability of the cell membrane, which can maximize the entry of other hydrophobic compounds into the cell. oup.com This action could also facilitate its own entry to engage with internal components.

Inhibition of DNA Synthesis: Studies on hybrid peptides created by fusing a segment of Ranalexin with a fragment of another peptide, Indolicidin, suggest that these new molecules may possess a dual mechanism of action that includes the inhibition of DNA synthesis. nih.gov

Protein Binding: An in silico molecular docking study investigated the binding affinity of Ranalexin to three key protein virulence factors of Streptococcus pneumoniae. The results indicated strong binding interactions between Ranalexin and all three proteins, with the interaction being driven primarily by electrostatic forces. plos.org This suggests that Ranalexin may be able to interfere with the function of essential bacterial proteins.

Table 2: In Silico Molecular Docking of Ranalexin with S. pneumoniae Virulence Factors

This table shows the calculated binding energy (in kcal/mol) for Ranalexin with three bacterial proteins, indicating a strong potential interaction.

Data sourced from an in silico molecular docking study. plos.org

These findings suggest that the antimicrobial activity of this compound may be a multi-pronged assault, initiated by potent membrane disruption that is potentially followed by the inhibition of crucial intracellular processes. plos.orgnih.gov

Spectrum of Biological Activity in Non Human Systems and in Vitro Studies

Efficacy Against Gram-Positive Bacteria

Ranalexin (B141904) exhibits robust antimicrobial activity against Gram-positive bacteria, a characteristic that has been consistently documented in research. This efficacy is particularly pronounced against staphylococcal species, including strains that have developed resistance to conventional antibiotics.

Ranalexin has demonstrated significant efficacy against Staphylococcus aureus (S. aureus), including challenging Methicillin-Resistant Staphylococcus aureus (MRSA) strains. Studies report Minimum Inhibitory Concentrations (MICs) for ranalexin against S. aureus in the range of 4–16 mg/L. mdpi.com This potent activity extends to multidrug-resistant strains of S. aureus, against which recombinant ranalexin has shown MIC values between 8 and 128 μg/ml. nih.gov The peptide is known to have a rapid, bactericidal mode of action. mdpi.com

Furthermore, the antimicrobial potential of ranalexin against MRSA is significantly enhanced when used in combination with the endopeptidase lysostaphin (B13392391). This combination produces a synergistic bactericidal effect, proving effective against a variety of S. aureus isolates. rroij.com This synergistic action is rapid, capable of killing bacteria within five minutes. plos.org

**Table 1: In Vitro Activity of Ranalexin against *Staphylococcus aureus***

Strain MIC Value (Ranalexin alone) Observations
S. aureus 4 - 16 mg/L mdpi.com Strong antimicrobial activity.
S. aureus (including MRSA) 8 - 128 µg/ml nih.gov Activity confirmed for recombinant ranalexin.
MRSA Not specified Synergistic bactericidal effect with lysostaphin. rroij.com

The antimicrobial activity of ranalexin extends to other significant Gram-positive pathogens such as Streptococcus pyogenes and Staphylococcus epidermidis. Recombinant ranalexin has been shown to be active against Streptococcus pyogenes, with MIC values reported to be between 8 and 64 μg/mL. spandidos-publications.com

Its efficacy against Staphylococcus epidermidis is also well-documented. In vitro studies have determined the MIC of ranalexin to be 16 mg/L for both a reference strain (S. epidermidis ATCC 12228) and a glycopeptide-intermediate susceptible clinical isolate. nih.gov Another investigation found ranalexin MICs to be 2 mg/liter and 8 mg/liter against a methicillin-susceptible and a methicillin-resistant strain of S. epidermidis, respectively. semanticscholar.org

**Table 2: In Vitro Activity of Ranalexin against S. pyogenes and *S. epidermidis***

Strain MIC Value Reference
Streptococcus pyogenes 8 - 64 µg/mL spandidos-publications.com
Staphylococcus epidermidis ATCC 12228 16 mg/L nih.gov
Staphylococcus epidermidis (GISE strain) 16 mg/L nih.gov
Staphylococcus epidermidis (Methicillin-Susceptible) 2 mg/L semanticscholar.org
Staphylococcus epidermidis (Methicillin-Resistant) 8 mg/L semanticscholar.org

Activity against Staphylococcus aureus (including Methicillin-Resistant Staphylococcus aureus strains)

Efficacy Against Gram-Negative Bacteria

The effectiveness of Ranalexin-1Cb against Gram-negative bacteria is more varied. While it shows strong potential against certain species, its activity is reported as weak against others.

This compound and its related peptides have demonstrated inhibitory activity against Escherichia coli (E. coli). The variant Ranalexin-1Ca showed an MIC of 4 µM against E. coli. peerj.com However, other studies characterize the activity against E. coli as relatively weak, with MICs reported at ≥32 mg/L. mdpi.com Recombinant ranalexin has also been reported to be active against E. coli, with MICs in the range of 8 to 128 μg/ml. nih.gov

In contrast, ranalexin exhibits strong and consistent antimicrobial activity against bacteria of the genus Acinetobacter. Research has found that both the natural L-amino acid form of ranalexin and its synthetic D-amino acid counterpart (danalexin) have potent activity against Acinetobacter species, with MICs in the range of 4–16 mg/L. mdpi.com Another study focusing on multidrug-resistant Acinetobacter baumannii clinical isolates found the MIC range for ranalexin to be between 2 and 64 mg/L.

Table 3: In Vitro Activity of Ranalexin against E. coli and Acinetobacter spp.

Strain MIC Value Observations
Escherichia coli 4 µM (Ranalexin-1Ca) peerj.com Activity varies between studies.
Escherichia coli ≥32 mg/L mdpi.com Characterized as weak activity.
Acinetobacter spp. 4 - 16 mg/L mdpi.com Strong antimicrobial activity.
Acinetobacter baumannii (Multidrug-Resistant) 2 - 64 mg/L Effective against resistant clinical isolates.

The efficacy of ranalexin against Pseudomonas aeruginosa is generally considered to be minimal. Multiple studies have reported weak activity, with one early investigation noting only minimal antimicrobial action. This is supported by findings that place the MIC for ranalexin against 40 clinical isolates of P. aeruginosa in the range of 64 to 128 mg/L, indicating low susceptibility. Another study recorded an MIC of 64 mg/L for the ATCC 27853 strain of P. aeruginosa. mdpi.com While synergy has been observed when ranalexin is combined with other agents like polymyxin (B74138) E and clarithromycin (B1669154), its standalone activity against this pathogen is limited.

**Table 4: In Vitro Activity of Ranalexin against *Pseudomonas aeruginosa***

Strain(s) MIC Value Reference
P. aeruginosa (40 clinical isolates) 64 - 128 mg/L
P. aeruginosa ATCC 27853 64 mg/L mdpi.com

Activity against Escherichia coli and Acinetobacter species

Efficacy Against Fungal Pathogens (e.g., Candida albicans)

In addition to its antibacterial properties, ranalexin has demonstrated activity against fungal pathogens. Specifically, it has been shown to be effective against Candida albicans (C. albicans), a common opportunistic yeast. One study reported that Ranalexin-1Ca has an MIC of 14 µM against C. albicans. peerj.com

Further research has highlighted ranalexin's potential against both fluconazole-susceptible and fluconazole-resistant strains of C. albicans. In these studies, ranalexin exhibited good in-vitro activity, with a determined MIC and minimum fungicidal concentration (MFC) of 12.5 mg/L against a fluconazole-resistant isolate. This suggests that ranalexin's mechanism of action is distinct from that of azole antifungals.

**Table 5: In Vitro Activity of Ranalexin against *Candida albicans***

Strain MIC Value MFC Value Reference
C. albicans (Ranalexin-1Ca) 14 µM Not Reported peerj.com
C. albicans (Fluconazole-Susceptible) 12.5 mg/L >50 mg/L
C. albicans (Fluconazole-Resistant) 12.5 mg/L 12.5 mg/L

Efficacy Against Protozoan Parasites

This compound has demonstrated activity against the protozoan parasite Cryptosporidium parvum. nih.gov In vitro studies have shown that this compound on its own has a modest effect, suppressing the growth of the parasite by at least 40% at a concentration of 50 µM. nih.gov However, its efficacy is significantly enhanced when used in combination with other antimicrobial compounds. nih.gov

Cryptosporidium parvum is a notable protozoan pathogen that can cause diarrheal disease, particularly in individuals with weakened immune systems. ejournals.eu The search for effective treatments has led to the investigation of various antimicrobial peptides, including this compound. nih.gov

Modulation of Biofilm Formation in Bacterial Cultures

The formation of biofilms, which are communities of microorganisms encased in a protective matrix, is a significant factor in antimicrobial resistance. frontiersin.org Research into substances that can disrupt or prevent biofilm formation is crucial. While specific studies focusing solely on this compound's effect on biofilm formation are not extensively detailed in the provided results, the broader context of antimicrobial peptides suggests this is an area of interest. Biofilm development is a complex process involving initial attachment, microcolony formation, and maturation. frontiersin.org The extracellular matrix, often composed of exopolysaccharides, plays a key role in the structural integrity of biofilms. nih.gov The ability of antimicrobial agents to penetrate this matrix is a critical aspect of their efficacy. contagionlive.com

Synergistic Activity with Other Antimicrobial Agents

This compound exhibits enhanced antimicrobial effects when combined with other agents, a phenomenon known as synergy. nih.gov This is a promising strategy to combat resistant microorganisms.

Combination with Other Peptides

The synergistic activity of this compound has been observed in combination with other antimicrobial peptides. When 50 µM of this compound was combined with 50 µM of Magainin II or 50 µM of Indolicidin, a significant reduction in Cryptosporidium parvum parasites, ranging from 74.4% to 94.1%, was observed. nih.gov This potentiation suggests that combining these peptides could be a more effective strategy than using them individually. nih.gov The synergy between different antimicrobial peptides, such as Magainin 2 and PGLa, has been noted to increase their efficacy in disrupting bacterial membranes. frontiersin.orgmdpi.com

Combination with Conventional Antibiotics

This compound also shows synergistic effects when paired with conventional antibiotics. nih.gov This approach can potentially restore the effectiveness of antibiotics to which bacteria have developed resistance.

The combination of 50 µM this compound with macrolides like clarithromycin (8 mg/l) and azithromycin (B1666446) (8 mg/l) resulted in a 74.4% to 94.1% reduction in C. parvum numbers. nih.gov Macrolides function by interfering with bacterial protein synthesis. msdvetmanual.com

A similar synergistic effect was seen with rifamycins. Combining 50 µM this compound with rifampin (8 mg/l) or rifabutin (B1679326) (8 mg/l) also led to a 74.4% to 94.1% reduction in C. parvum. nih.gov Rifampin is known for its ability to penetrate bacterial biofilms. contagionlive.comdroracle.ai

Furthermore, a potent synergistic inhibition of Staphylococcus aureus, including methicillin-resistant strains (MRSA), was achieved by combining this compound with lysostaphin. nih.gov For instance, complete inhibition of MRSA252 growth was seen with 5 mg/L of ranalexin and 0.15 mg/L of lysostaphin. This combination also demonstrated an enhanced bactericidal effect. nih.gov This synergistic action is thought to occur because lysostaphin degrades the bacterial cell wall, allowing this compound better access to the cell membrane.

Below is a data table summarizing the synergistic activities of this compound.

This compound Concentration Combined Agent Agent Concentration Target Organism Observed Effect Citation
50 µMMagainin II50 µMCryptosporidium parvum74.4-94.1% parasite reduction nih.gov
50 µMIndolicidin50 µMCryptosporidium parvum74.4-94.1% parasite reduction nih.gov
50 µMClarithromycin8 mg/lCryptosporidium parvum74.4-94.1% parasite reduction nih.gov
50 µMAzithromycin8 mg/lCryptosporidium parvum74.4-94.1% parasite reduction nih.gov
50 µMRifampin8 mg/lCryptosporidium parvum74.4-94.1% parasite reduction nih.gov
50 µMRifabutin8 mg/lCryptosporidium parvum74.4-94.1% parasite reduction nih.gov
5 mg/LLysostaphin0.15 mg/LMRSA252Complete growth inhibition
5 mg/LLysostaphin0.3 mg/LMSSA476Complete growth inhibition

Structure Activity Relationship Sar Studies and Analogue Design

Impact of N-Terminal Residues and Hydrophobic Segments on Antimicrobial Potency

The N-terminal region of Ranalexin-1Cb, characterized by a stretch of hydrophobic amino acids, plays a critical role in its antimicrobial efficacy. researchgate.netplos.org Deletion of the initial hydrophobic residues, Phe-Leu-Gly-Gly, has been shown to dramatically decrease the peptide's activity against both E. coli and S. aureus. plos.org This highlights the importance of this hydrophobic segment for the initial interaction with and disruption of bacterial membranes. researchgate.netmdpi.com The hydrophobic face of the alpha-helical structure, formed by these N-terminal residues, is thought to insert into the lipid bilayer of the microbial cell membrane, a crucial step in its mechanism of action. mdpi.comnih.gov

Furthermore, studies on hybrid peptides have reinforced the significance of the N-terminal hydrophobic residues of Ranalexin (B141904). plos.org Peptides that retain these residues often exhibit potent antimicrobial activity. plos.org The hydrophobicity of the peptide, largely influenced by this N-terminal segment, is a key determinant of its ability to penetrate and disrupt the bacterial membrane. mdpi.com

Table 1: Impact of N-Terminal Deletion on Ranalexin Antimicrobial Activity
PeptideModificationMIC against E. coli (μg/ml)MIC against S. aureus (μg/ml)
RanalexinNative Peptide324
Ranalexin (Δ1-4)Deletion of Phe-Leu-Gly-Gly256256

Role of the Intramolecular Disulfide Bond and Heptapeptide (B1575542) Ring Integrity

This compound possesses a distinctive structural feature: an intramolecular disulfide bond between Cysteine-14 and Cysteine-20, which forms a heptapeptide ring. researchgate.netnih.gov This cyclic structure is reminiscent of the antibiotic polymyxin (B74138). researchgate.netnih.gov The integrity of this heptapeptide ring, often referred to as the 'Rana box', is considered important for the peptide's biological activity. semanticscholar.orgfrontiersin.org

Effects of Specific Amino Acid Substitutions and Stereochemical Modifications

To enhance the stability of Ranalexin against proteolytic degradation, a significant challenge for peptide-based therapeutics, an all-D-amino acid analogue named Danalexin was synthesized. mdpi.comuwa.edu.au In Danalexin, all L-amino acids of the native Ranalexin were replaced with their D-enantiomers. mdpi.comuwa.edu.aunih.gov

Remarkably, Danalexin retained the antimicrobial spectrum and potency of the original Ranalexin. mdpi.comuwa.edu.aunih.gov Both peptides demonstrated strong activity against Gram-positive bacteria and, notably, against Gram-negative bacteria of the genus Acinetobacter, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 mg/L. mdpi.comuwa.edu.aunih.gov This preservation of activity suggests that the specific stereochemistry of the amino acids does not fundamentally alter the peptide's proposed mechanism of action, which is believed to involve pore formation in the bacterial membrane. mdpi.comuwa.edu.au The all-D configuration provides the significant advantage of increased resistance to proteases, leading to improved pharmacokinetic properties. nih.gov

Table 2: Antimicrobial Activity of Ranalexin and Danalexin
PeptideStereochemistryMIC against Gram-positive bacteria (mg/L)MIC against Acinetobacter spp. (mg/L)MIC against other Gram-negative bacteria (mg/L)
RanalexinAll L-amino acids4-164-16≥32
DanalexinAll D-amino acids4-164-16≥32

Another strategy to improve the therapeutic potential of this compound has been the creation of lipopeptide derivatives. nih.gov This involves the substitution of the N-terminal amino acids with saturated fatty acids of varying chain lengths. nih.gov This modification aims to enhance the peptide's hydrophobicity and its interaction with bacterial membranes, potentially broadening its antimicrobial spectrum. nih.govleitir.is

Truncated lipopeptide derivatives of Ranalexin have been shown to overcome some of the limitations of the parent peptide, such as its weaker activity against Gram-negative bacteria. mdpi.com By replacing the first six N-terminal amino acids with fatty acids like decanoic acid (C10:0) up to myristic acid (C14:0), analogues with significantly enhanced antimicrobial activity were developed. nih.gov For instance, the derivative C13C3lexin displayed potent activity against both Gram-positive (MICs of 2-8 mg/L) and Gram-negative bacteria (MICs of 2-16 mg/L). nih.gov These lipopeptides also exhibited improved pharmacokinetic profiles, with extended circulation time in the bloodstream. nih.gov

D-Amino Acid Substitution (e.g., Danalexin) and its Influence on Antimicrobial Activity

Rational Design and Synthesis of this compound Analogues with Modified Biological Profiles

The insights gained from SAR studies have paved the way for the rational design and synthesis of a variety of this compound analogues with tailored biological profiles. nih.gov The primary goals of these modifications are to enhance antimicrobial potency, broaden the spectrum of activity, increase stability, and reduce potential toxicity. nih.gov

Strategies employed include:

Hybrid Peptide Design: Combining active fragments of Ranalexin with sequences from other antimicrobial peptides, such as indolicidin, has led to the creation of hybrid peptides with superior antipneumococcal activity compared to the parent molecules. plos.org

Truncation and Alanine (B10760859) Scanning: Systematically deleting or replacing specific amino acids with alanine helps to identify the residues that are critical for activity.

Modulation of Physicochemical Properties: Altering the net charge and hydrophobicity through specific amino acid substitutions can optimize the peptide's interaction with bacterial membranes and improve its selectivity. nih.gov For example, increasing the positive charge can enhance the initial electrostatic attraction to negatively charged bacterial surfaces. mdpi.com

These rational design approaches have led to the development of Ranalexin analogues with not only improved direct antimicrobial effects but also other potentially beneficial properties, such as anti-biofilm activity. imrpress.com The continued exploration of Ranalexin's structure-activity relationships holds significant promise for the development of novel anti-infective agents. nih.gov

Advanced Research Methodologies for Studying Ranalexin 1cb

Isolation, Purification, and Characterization Techniques (e.g., HPLC, Mass Spectrometry)

The isolation and purification of Ranalexin-1Cb, an antimicrobial peptide, from its natural source, the skin secretions of frogs like the American bullfrog (Rana catesbeiana), relies on a combination of powerful analytical techniques. researchgate.netresearchgate.net A primary method for separating the peptide from a complex mixture of other molecules in the skin secretion is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . researchgate.net This technique separates molecules based on their hydrophobicity. The crude skin secretion is passed through a column packed with a non-polar material, and a gradient of increasing organic solvent is used to elute the bound molecules. Peptides like this compound will elute at a specific solvent concentration, allowing for their separation from other components. researchgate.netresearchgate.net

Following purification, Mass Spectrometry (MS) is crucial for the characterization of this compound. researchgate.netresearchgate.netnih.gov This technique measures the mass-to-charge ratio of ionized molecules, providing a precise molecular weight of the peptide. mpi-bremen.de This information is vital for confirming the identity of the isolated peptide by comparing its observed mass to the calculated mass based on its amino acid sequence. researchgate.net The coupling of HPLC with mass spectrometry (HPLC-MS) is a particularly powerful approach, as it allows for the separation and mass analysis of the peptide in a single, integrated process. researchgate.netmpi-bremen.dechromatographyonline.commdpi.com This combination can confirm the purity of the isolated this compound and identify any potential variants or modifications. researchgate.net

TechniqueApplication in this compound ResearchKey Findings
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Isolation and purification of this compound from crude frog skin secretions. researchgate.netresearchgate.netEnables the separation of this compound from other peptides and molecules based on hydrophobicity, yielding a purified sample for further analysis. researchgate.net
Mass Spectrometry (MS) Determination of the precise molecular weight of this compound. researchgate.netnih.govConfirms the identity of the peptide by matching the experimentally observed mass with the theoretically calculated mass from its amino acid sequence. researchgate.net
HPLC-MS Integrated separation and mass analysis. researchgate.netmpi-bremen.demdpi.comProvides a comprehensive characterization of the purified peptide, confirming its purity and identifying any potential isoforms or modifications. researchgate.netchromatographyonline.com

Peptide Synthesis Strategies (e.g., Solid Phase Peptide Synthesis, Recombinant Expression)

The study of this compound and its analogs is greatly facilitated by chemical and biological synthesis methods. Solid Phase Peptide Synthesis (SPPS) is a cornerstone technique for producing this compound and its derivatives in the laboratory. nih.gov This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. SPPS allows for the precise control of the peptide sequence, enabling the creation of modified versions of this compound to investigate structure-activity relationships. nih.gov For instance, researchers have used SPPS to create derivatives with altered N-terminal amino acids to enhance antimicrobial activity. nih.gov

Alternatively, recombinant expression offers a biological route to produce this compound. nih.gov This involves introducing the gene encoding for this compound into a host organism, such as the bacterium Escherichia coli. nih.gov The host's cellular machinery then transcribes and translates the gene, producing the peptide. nih.govppaspk.org This method is particularly useful for producing larger quantities of the peptide. nih.gov Often, the this compound is produced as a fusion protein, for example with thioredoxin, to improve its solubility and simplify purification. nih.gov

Synthesis StrategyDescriptionApplication to this compound
Solid Phase Peptide Synthesis (SPPS) A chemical method where amino acids are sequentially added to a growing peptide chain attached to a solid support. nih.govUsed to chemically synthesize this compound and its analogs, allowing for the creation of specific modifications to study structure-function relationships. nih.govnih.gov
Recombinant Expression A biological method where the gene for the peptide is inserted into a host organism (e.g., E. coli) to produce the peptide. nih.govppaspk.orgEnables the production of larger quantities of this compound, often as a fusion protein to aid in purification and solubility. nih.gov

Spectroscopic and Biophysical Techniques for Structural and Interaction Analysis (e.g., NMR, Circular Dichroism)

Understanding the three-dimensional structure of this compound and how it interacts with its target membranes is fundamental to elucidating its mechanism of action. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the solution structure of peptides. nih.gov For this compound, NMR studies have revealed that while it is largely unstructured in water, it adopts an α-helical conformation in membrane-mimicking environments, such as a mixture of trifluoroethanol and water or in the presence of dodecylphosphocholine (B1670865) micelles. nih.gov This induced helical structure is believed to be crucial for its antimicrobial activity. nih.gov

Circular Dichroism (CD) spectroscopy is another vital biophysical technique that provides information about the secondary structure of peptides. nih.govntu.edu.sguconn.edu CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. ntu.edu.sg For this compound, CD spectra can confirm the transition from a random coil in an aqueous solution to an α-helical structure in a membrane-like environment, corroborating the findings from NMR studies. nih.govmosbri.eu This technique is also valuable for assessing how changes in the peptide sequence or environmental conditions affect its secondary structure. uconn.edu

TechniquePrincipleApplication to this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to determine the three-dimensional structure of molecules in solution. nih.govRevealed that this compound adopts an α-helical structure in membrane-mimicking environments, which is important for its function. nih.gov
Circular Dichroism (CD) Spectroscopy Measures the difference in absorption of left- and right-circularly polarized light to provide information on the secondary structure of chiral molecules like peptides. ntu.edu.sguconn.eduConfirms the conformational change of this compound from a random coil to an α-helix upon interacting with membrane-like environments. nih.govmosbri.eu

Molecular Modeling and Computational Approaches in Peptide Design and Mechanism Prediction

Computational methods play an increasingly important role in understanding and designing antimicrobial peptides like this compound. Molecular modeling allows researchers to create three-dimensional models of the peptide and its interaction with bacterial membranes. nih.govplos.org These models, often built using data from experimental techniques like NMR, provide insights into the structural basis of the peptide's activity. nih.gov For example, modeling can help to visualize how the hydrophobic and hydrophilic residues of this compound are distributed on the surface of its α-helical structure, which is critical for its interaction with the lipid bilayer of bacterial membranes. mdpi.commdpi.com

Computational approaches are also employed in peptide design and mechanism prediction . plos.orgepdf.pub By simulating the interaction between this compound and a model bacterial membrane, researchers can predict how the peptide inserts into and disrupts the membrane. mdpi.com These simulations can guide the design of new peptide analogs with potentially enhanced activity or selectivity. For instance, computational docking studies have been used to investigate the binding interactions of this compound with key bacterial proteins, providing hypotheses about its mechanism of action that can then be tested experimentally. plos.org

ApproachDescriptionApplication to this compound
Molecular Modeling The use of computational methods to generate and visualize three-dimensional structures of molecules and their complexes. nih.govplos.orgCreates models of this compound's α-helical structure and its orientation when interacting with bacterial membranes, highlighting the importance of its amphipathic nature. nih.govmdpi.com
Computational Peptide Design The use of computer simulations to design new peptide sequences with desired properties. plos.orgepdf.pubGuides the modification of this compound's amino acid sequence to potentially improve its antimicrobial potency and selectivity. plos.org
Mechanism Prediction The use of simulations to predict how a peptide interacts with and affects its target. plos.orgSimulates the binding of this compound to bacterial membranes and proteins to hypothesize about its mode of action, such as pore formation or inhibition of essential cellular processes. plos.orgmdpi.com

Gene Cloning and Heterologous Expression Systems for Recombinant Peptide Production

The production of this compound for research and potential therapeutic applications can be achieved through genetic engineering techniques. Gene cloning is the first step, where the DNA sequence (cDNA) encoding the mature this compound peptide is isolated or synthesized. nih.govnih.gov This gene can then be inserted into an expression vector , a circular piece of DNA that can be introduced into a host organism. nih.govresearchgate.net

Heterologous expression systems are then used to produce the recombinant peptide. ppaspk.orgnumberanalytics.com A common system involves using the bacterium Escherichia coli as a host. nih.govnih.govmdpi.comd-nb.info The expression vector containing the this compound gene is introduced into E. coli, which then produces the peptide. nih.gov To facilitate purification and improve yield, the this compound gene is often fused with a tag, such as a polyhistidine (His) tag, or a larger protein partner like thioredoxin. nih.govresearchgate.net Other expression systems, such as yeast or plant cells, have also been explored for the production of antimicrobial peptides. ppaspk.orgresearchgate.net For example, Ranalexin (B141904) has been expressed in tobacco hairy roots, offering an alternative production platform. researchgate.net

Technique/SystemDescriptionApplication to this compound
Gene Cloning The process of isolating and making copies of a specific gene. nih.govnih.govThe cDNA sequence for this compound is cloned into an expression vector for subsequent production in a host organism. nih.govresearchgate.net
Heterologous Expression The expression of a gene in a host organism that does not naturally have that gene. ppaspk.orgnumberanalytics.comEscherichia coli is a common host for producing recombinant this compound. nih.govnih.govmdpi.comd-nb.info Plant-based systems like tobacco hairy roots have also been utilized. researchgate.net
Expression Vectors A DNA molecule used as a vehicle to artificially carry foreign genetic material into another cell, where it can be replicated and/or expressed. nih.govresearchgate.netPlasmids like pET32c(+) have been used to express this compound as a fusion protein in E. coli. nih.gov The pK7WG2D vector has been used for expression in plants. researchgate.net

In Vitro Antimicrobial Susceptibility Assays (e.g., Minimum Inhibitory Concentration, Time-Kill Kinetics)

To quantify the antimicrobial efficacy of this compound, standardized in vitro assays are employed. The Minimum Inhibitory Concentration (MIC) assay is a fundamental method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. emerypharma.comnih.govbmglabtech.comidexx.comresearchgate.net This is typically determined by preparing serial dilutions of the peptide in a liquid growth medium, inoculating each dilution with a specific bacterium, and observing for growth after a set incubation period. bmglabtech.com Ranalexin and its derivatives have been shown to have MIC values in the range of 2-16 mg/L against various Gram-positive and Gram-negative bacteria. nih.gov

Time-kill kinetics assays provide a more dynamic view of antimicrobial activity by measuring the rate at which a peptide kills a bacterial population over time. emerypharma.combiorxiv.org In this assay, bacteria are exposed to a specific concentration of the peptide (often a multiple of the MIC), and the number of viable bacteria is determined at various time points. emerypharma.com Studies have shown that this compound and its derivatives act as fast-acting, concentration-dependent antimicrobials. nih.gov These assays are crucial for understanding whether a peptide is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). emerypharma.com

AssayDescriptionFindings for this compound
Minimum Inhibitory Concentration (MIC) The lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro. emerypharma.comnih.govbmglabtech.comidexx.comresearchgate.netRanalexin and its lipopeptide derivatives exhibit MICs ranging from 2-16 mg/L against both Gram-positive and Gram-negative bacteria. nih.gov
Time-Kill Kinetics An assay that measures the rate of bacterial killing by an antimicrobial agent over a specific time period. emerypharma.combiorxiv.orgThis compound and its derivatives demonstrate rapid, concentration-dependent bactericidal activity against various bacterial strains. nih.govresearchgate.net

Microscopic Techniques for Visualizing Cell Membrane Interactions (e.g., Scanning Electron Microscopy)

Visualizing the direct effect of this compound on bacterial cells provides compelling evidence of its membrane-disrupting mechanism. Scanning Electron Microscopy (SEM) is a powerful technique for imaging the surface of cells at high resolution. histologyguide.comfrontiersin.orgmdpi.comsemanticscholar.org In studies of antimicrobial peptides, SEM can be used to observe the morphological changes that occur in bacteria after treatment with the peptide. researchgate.net For instance, SEM images can reveal membrane blebbing, wrinkling, or complete lysis of bacterial cells exposed to this compound, providing direct visual confirmation of its membrane-targeting action. researchgate.net The preparation of samples for SEM typically involves fixing the cells, dehydrating them, and coating them with a conductive material like gold to allow for imaging. frontiersin.org

TechniquePrincipleApplication to this compound
Scanning Electron Microscopy (SEM) Uses a focused beam of electrons to scan the surface of a sample, generating high-resolution images of its topography. histologyguide.comfrontiersin.orgmdpi.comsemanticscholar.orgVisualizes the morphological damage to bacterial cell membranes upon treatment with this compound, such as membrane disruption and cell lysis, confirming its membrane-active mechanism. researchgate.net

Bioinformatics and Peptidomics for Novel AMP Discovery and Characterization

The discovery and characterization of novel antimicrobial peptides (AMPs), such as this compound, have been profoundly accelerated by the integration of advanced research methodologies, specifically bioinformatics and peptidomics. These fields provide a powerful, synergistic approach to mine the vast biochemical diversity present in natural sources, particularly amphibian skin secretions. tandfonline.commdpi.com Peptidomics focuses on the large-scale identification and characterization of the complete set of peptides in a biological sample, while bioinformatics provides the computational tools to analyze this complex data, predict peptide function, and guide discovery efforts. biocompare.comfrontiersin.org

The process often begins with the collection of amphibian skin secretions, a rich source of host-defense peptides. tandfonline.com The subsequent analysis combines high-throughput experimental techniques with sophisticated computational methods. A peptidomic approach typically involves separating the complex mixture of peptides using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). tandfonline.com Following separation, mass spectrometry is employed for the detailed characterization of these peptides. tandfonline.comtudelft.nl This combination of transcriptomic analysis to predict peptide sequences and peptidomic analysis to confirm their expression is a cornerstone of modern AMP discovery. tudelft.nlacs.org

Genome mining has also emerged as a powerful bioinformatics strategy for discovering novel AMPs. mdpi.com This method involves analyzing genomic and metagenomic data to find sequences that share characteristics with known AMPs. mdpi.com When full genome sequences are unavailable, as is the case for many amphibian species, researchers often rely on cloning cDNA from skin tissue to create a library of mRNA transcripts. mdpi.comnih.gov Bioinformatic tools are then used to translate these transcripts and predict the sequences of precursor proteins and the final mature AMPs. tudelft.nlnih.gov

The predictions made through bioinformatics are then validated using peptidomics. High-resolution mass spectrometry serves as the definitive tool to confirm the presence of these peptides in the actual skin secretions and to determine their precise molecular weights and amino acid sequences. tudelft.nlmdpi.com This integrated workflow not only accelerates the identification of known peptide families, such as the ranalexins, but also facilitates the discovery of entirely new classes of AMPs. acs.org

Detailed Research Findings

Research into the skin secretions of ranid frogs provides a clear example of these methodologies in action. Peptidomic analysis of the bullfrog, Lithobates catesbeianus (formerly Rana catesbeiana), led to the initial discovery of the Ranalexin family of peptides. nih.govnih.gov Subsequent peptidomic studies on other related species, such as Rana heckscheri and Rana okaloosae, successfully identified orthologs belonging to the ranalexin, ranatuerin-2 (B1576050), and temporin families, demonstrating the power of this approach in cataloging AMPs across different species. nih.govresearchgate.net

The core of peptidomic analysis lies in advanced mass spectrometry techniques. Methods such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are used to ionize the peptides, which are then analyzed by a mass spectrometer to measure their mass-to-charge ratio. tandfonline.comacs.org For de novo sequencing—determining the amino acid sequence without prior genetic information—tandem mass spectrometry (MS/MS) is essential. mdpi.com Techniques including Collision-Induced Dissociation (CID), Higher-Energy C-trap Dissociation (HCD), and Electron-Transfer Dissociation (ETD) are applied to fragment the peptides inside the mass spectrometer. mdpi.comacs.org Analyzing the fragmentation patterns allows researchers to piece together the full amino acid sequence, identify post-translational modifications, and even elucidate structures containing disulfide bridges, such as the heptapeptide (B1575542) ring found in Ranalexin. mdpi.comnih.govacs.org

Bioinformatics platforms and databases are critical for managing and interpreting the vast amount of data generated. Databases like the Antimicrobial Peptide Database (APD), CAMP, and DRAMP serve as comprehensive repositories for AMP sequences, structures, and functional data. mdpi.comnih.gov Furthermore, specialized computational tools and machine learning algorithms have been developed to predict the antimicrobial potential of newly identified peptide sequences. acs.org These tools analyze physicochemical properties to forecast a peptide's efficacy and potential for therapeutic development. mdpi.com

Table 1: Representative Bioinformatics Tools and Databases for AMP Discovery

Tool/Database Function Reference(s)
Databases
APD (Antimicrobial Peptide Database) A comprehensive repository of natural antimicrobial peptides, detailing sequences, activities, and structures. nih.govresearchgate.net
CAMP (Collection of Anti-Microbial Peptides) Contains AMP sequences, structures, family signatures, and integrated tools for prediction and analysis based on machine learning algorithms like SVM and Random Forest. mdpi.comacs.org
DRAMP (Database of Antimicrobial Peptides) A database of peptides with defined sequences, including data on toxicity and hemolytic activity. mdpi.com
Prediction & Analysis Tools
amPEPpy An open-source, command-line tool that uses a random forest classifier to predict AMP sequences from large-scale genomic data. oup.com
PyAMPA A high-throughput platform with modules to screen proteomes, validate AMPs, and predict properties like toxicity, half-life, and antimicrobial spectrum. nih.gov
Machine Learning Models (SVM, RF, ANN) Algorithms used by various platforms to predict antimicrobial activity by learning from the features of known AMPs. acs.org

Table 2: Key Mass Spectrometry Techniques in Peptidomics for AMP Characterization

Technique Role in AMP Analysis Reference(s)
Sample Preparation & Separation
RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography) Separates complex peptide mixtures from skin secretions prior to mass spectrometry analysis. tandfonline.com
Ionization Methods
MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry) Rapidly determines the molecular masses of peptides in a sample, allowing for comprehensive identification. tandfonline.com
ESI-MS (Electrospray Ionization Mass Spectrometry) A soft ionization technique coupled with liquid chromatography to analyze peptides, including those with post-translational modifications. acs.org
Sequencing & Fragmentation Methods (Tandem MS)
CID (Collision-Induced Dissociation) A common fragmentation method used to break peptide bonds to determine the amino acid sequence. mdpi.comacs.org
HCD (Higher-Energy C-trap Dissociation) Provides high-resolution fragment ion data, improving sequence coverage and accuracy. mdpi.comacs.org
ETD / EThcD (Electron-Transfer Dissociation / with HCD) Complementary fragmentation methods ideal for sequencing peptides with post-translational modifications and disulfide bonds, like the "Rana box" motif. mdpi.comacs.org

Table 3: Peptide Families Identified in Rana / Lithobates Species via Peptidomics

Peptide Family Species of Discovery/Identification Reference(s)
Ranalexin Lithobates catesbeianus, Rana heckscheri, Rana okaloosae nih.govnih.gov
Ranatuerin-2 Lithobates catesbeianus, Rana heckscheri, Rana okaloosae nih.govresearchgate.net
Temporin Lithobates catesbeianus, Rana heckscheri, Rana okaloosae nih.govresearchgate.net
Brevinin-1 (B586460) Lithobates catesbeianus, Rana dybowskii researchgate.netcapes.gov.br
Brevinin-2 Rana dybowskii, Rana ridibunda capes.gov.brijcmas.com
Palustrin-2 Rana okaloosae, Lithobates catesbeianus nih.govresearchgate.net

Comparative and Evolutionary Analysis of Ranalexin 1cb

Phylogenetic Relationships with Other Amphibian Antimicrobial Peptides

Antimicrobial peptides from the skin of ranid frogs are classified into several families based on structural similarities. nih.govnih.gov Ranalexin (B141904) belongs to a large group of ranid AMPs that share a conserved C-terminal region containing a disulfide-bridged heptapeptide (B1575542) ring. oup.comgoogle.com This structural motif is also found in other well-established peptide families such as the brevinins, ranatuerins, and esculentins. oup.comgoogle.com

Phylogenetic analyses based on the nucleotide sequences of AMP transcripts from various ranid frogs have shown that these peptide families are part of a large gene family that has undergone numerous gene duplication events and subsequent evolutionary divergence. oup.com Within the phylogenetic tree of ranid AMPs, ranalexin sequences cluster with those of brevinins, gaegurins, and temporins, indicating a shared evolutionary origin. oup.com In fact, some studies suggest that ranalexins may represent a variant of brevinin-1 (B586460) peptides that have experienced an internal deletion of four amino acid residues. core.ac.ukresearchgate.net This close evolutionary relationship is supported by cladistic analysis based on amino acid sequences, which places ranalexin sequences within a larger clade containing brevinin-1 sequences. core.ac.uk

The temporins, another family of amphibian AMPs, are smaller peptides (typically 10-14 amino acids) and generally lack the C-terminal cyclic structure found in ranalexin and the brevinins. google.comiiitd.edu.in Despite this structural difference, phylogenetic studies indicate that temporins also originated from a common ancestral gene of the Ranidae family. oup.comnih.gov Ranatuerins are another related family, with ranatuerin-1 (B1576056) sharing the cyclic heptapeptide motif, while ranatuerin-2 (B1576050) possesses a cyclic hexapeptide. google.com The distribution of these peptide families is not uniform across all Rana species, with some families like ranalexin and ranatuerin-1 having a more restricted distribution, primarily found in North American bullfrogs. nih.govresearchgate.net

Sequence Conservation and Divergence across Rana Species

The amino acid sequences of antimicrobial peptides, including ranalexins, exhibit a notable degree of variation even among closely related frog species. oup.commdpi.com This diversity is thought to be a result of diversifying selection, driven by the need to combat a wide and ever-changing spectrum of microbial pathogens. oup.com While the core structure, particularly the "Rana box" disulfide bridge, is conserved, the specific amino acid residues within the peptide can vary significantly. oup.comresearchgate.net

Ranalexin was first isolated from the American bullfrog, Rana catesbeiana (now often classified as Lithobates catesbeianus). nih.govimrpress.com Subsequently, ranalexin peptides have been identified in other closely related species within the Aquarana species group, such as Rana grylio (pig frog) and Rana clamitans (green frog). researchgate.netresearchgate.net The presence of ranalexin in these species provides evidence for their close phylogenetic relationship. researchgate.net However, ranalexin peptides have not been detected in ranid frogs from other species groups, suggesting a more recent evolutionary origin or divergence. researchgate.net

A variant of ranalexin was isolated from the carpenter frog, Rana virgatipes, which lacked the propensity to form an alpha-helical structure and was consequently devoid of antimicrobial activity. researchgate.net This highlights how even small changes in the amino acid sequence can have significant functional consequences. The study of these sequence variations across different Rana species is a valuable tool for understanding both the evolutionary history of these frogs and the structure-activity relationships of their antimicrobial peptides. nih.govgoogle.com

Structural and Functional Comparison with Other Natural Antimicrobial Agents

Ranalexin exhibits remarkable structural similarity to the polymyxins, a class of bacterial-derived lipopeptide antibiotics. nih.govresearchgate.net Both ranalexin and polymyxins possess a cyclic heptapeptide ring structure. nih.govresearchgate.net Polymyxins, such as polymyxin (B74138) B and colistin, are characterized by a polycationic peptide ring and a fatty acid tail, which are crucial for their interaction with the bacterial membrane. mdpi.commdpi.com They primarily target the lipopolysaccharide (LPS) of the outer membrane of Gram-negative bacteria. mdpi.com

The proposed mechanism of action for ranalexin also involves the disruption of bacterial cell membranes, leading to the formation of pores or ion channels. oup.commdpi.com This membrane-permeabilizing activity is a common feature among many antimicrobial peptides. oup.com The structural resemblance to polymyxins suggests a potentially similar mode of action, involving interaction with the phospholipid components of the cell membrane. researchgate.netoup.com Combination studies have shown synergistic effects between ranalexin and polymyxins, as well as with other hydrophobic antibiotics, suggesting that ranalexin can enhance the entry of these agents into bacterial cells. oup.comnih.gov

While both ranalexin and polymyxins are membrane-active peptides, there are key differences. Ranalexin is a 20-amino acid peptide, whereas polymyxins are lipopeptides, meaning they have a fatty acid component attached. nih.govmdpi.com Deletion of the hydrophobic amino-terminal residues of ranalexin eliminates its antimicrobial activity, underscoring the importance of this region for its function, much like the fatty acid tail of polymyxins. researchgate.net Similarly, disruption of the C-terminal heptapeptide ring in ranalexin significantly reduces its activity. researchgate.net

Ecological and Evolutionary Significance in Amphibian Host Defense

The diverse arsenal (B13267) of antimicrobial peptides in amphibian skin is a testament to the strong selective pressures exerted by pathogens in their environment. oup.comnih.gov Amphibians, with their permeable skin, are particularly vulnerable to microbial infections, and these peptides form a critical chemical defense shield. oup.comoup.com The expression of these peptides can be species-specific and even population-specific, reflecting adaptation to local pathogen communities. oup.com

The molecular diversity of AMPs within a single frog species, often consisting of 10 to 20 different peptides, is thought to provide broad-spectrum protection against a wide array of bacteria, fungi, and protozoa. oup.comimrpress.com This diversity likely hinders the development of microbial resistance. nih.gov The evolution of these peptide families through gene duplication and diversifying selection allows for rapid adaptation to new or evolving pathogenic threats. oup.com

Ranalexin and its related peptides are synthesized as precursor proteins (propeptides) and are stored in granular glands in the skin. nih.gov They are released upon stress or injury, providing a rapid response to potential infections. oup.com The expression of ranalexin has been shown to begin at metamorphosis in Rana catesbeiana, a critical life stage when the developing frog transitions from an aquatic to a more terrestrial existence, encountering a new set of pathogens. nih.govoup.com The study of ranalexin and other amphibian AMPs not only provides insights into the co-evolutionary arms race between hosts and pathogens but also offers a rich source of potential new therapeutic agents. nih.govnih.gov

Q & A

Basic Research Questions

Q. How can researchers identify literature gaps in Ranalexin-1Cb studies to formulate focused research questions?

  • Methodological Answer : Conduct systematic reviews and meta-analyses of existing studies on this compound, prioritizing peer-reviewed journals and excluding non-reliable sources (e.g., ). Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate gaps, focusing on understudied mechanisms (e.g., antimicrobial specificity or cytotoxicity thresholds). Tools like Google Scholar can rank literature by citation impact to prioritize foundational studies .

Q. What experimental design principles should guide in vitro efficacy testing of this compound?

  • Methodological Answer : Employ dose-response assays (e.g., MIC/MBC for antimicrobial studies) with standardized cell lines or bacterial strains. Include positive/negative controls and replicate experiments (n ≥ 3) to ensure statistical power. Document protocols in line with journals like Med. Chem. Commun., specifying buffer conditions, incubation times, and equipment calibration .

Q. How can researchers ensure reproducibility in this compound synthesis and purity validation?

  • Methodological Answer : Follow IUPAC guidelines for chemical synthesis, detailing solvent ratios, temperature, and purification steps (e.g., HPLC, NMR). Characterize purity using orthogonal methods (e.g., mass spectrometry for molecular weight, CD spectroscopy for structural conformation). Publish raw data and spectra in supplementary materials to enable replication .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s efficacy across different experimental models?

  • Methodological Answer : Perform comparative studies using isogenic models (e.g., wild-type vs. mutant strains) to isolate variables. Apply multivariate regression to identify confounding factors (e.g., pH, serum proteins). Validate findings through independent labs and pre-register hypotheses to reduce bias .

Q. What strategies optimize this compound’s pharmacokinetic profiling in vivo?

  • Methodological Answer : Use LC-MS/MS for plasma stability assays, incorporating physiologically relevant parameters (e.g., half-life, protein binding). Apply PBPK modeling to predict tissue distribution. Cross-validate results with imaging techniques (e.g., PET scans) in rodent models, adhering to ethical guidelines for animal studies .

Q. How can multi-omics approaches elucidate this compound’s mechanism of action?

  • Methodological Answer : Integrate transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify target pathways. Validate hits via CRISPR-Cas9 knockouts and surface plasmon resonance (SPR) for binding affinity measurements. Use bioinformatics tools (e.g., STRING, KEGG) to map interaction networks and prioritize high-confidence targets .

Methodological Considerations for Data Analysis

  • Handling Contradictions : Apply Bradford Hill criteria to assess causality in conflicting data. Use Bayesian statistics to weigh evidence from disparate studies .
  • Statistical Validation : Report effect sizes (e.g., Cohen’s d) and confidence intervals, avoiding overreliance on p-values. Pre-specify analysis plans to mitigate Type I errors .
  • Data Transparency : Share raw datasets in repositories like Zenodo or Figshare, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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